![molecular formula C10H6BrClN2O B1437479 5-Bromo-2-(2-chlorophenoxy)pyrimidine CAS No. 73254-96-3](/img/structure/B1437479.png)
5-Bromo-2-(2-chlorophenoxy)pyrimidine
Overview
Description
5-Bromo-2-(2-chlorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H6BrClN2O and a molecular weight of 285.53 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrimidine derivatives like 5-Bromo-2-(2-chlorophenoxy)pyrimidine often involves multi-step reactions. For instance, rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . A simple synthesis of the novel 5-bromo-2-iodopyrimidine, a compound structurally similar to 5-Bromo-2-(2-chlorophenoxy)pyrimidine, has been described .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(2-chlorophenoxy)pyrimidine is 1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
5-Bromo-2-(2-chlorophenoxy)pyrimidine has a density of 1.9±0.1 g/cm3, a boiling point of 291.6±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 35.0±0.3 cm3, and its polar surface area is 26 Å2 .
Scientific Research Applications
Proteomics Research
5-Bromo-2-(2-chlorophenoxy)pyrimidine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used to modify proteins or peptides to study their interaction with other molecules, stability, and activity within biological systems .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the formation of various derivatives that are useful in creating pharmacologically active molecules or materials with unique properties .
Drug Discovery
In drug discovery, 5-Bromo-2-(2-chlorophenoxy)pyrimidine is valuable for the synthesis of small molecule libraries. These libraries are screened to identify compounds with therapeutic potential against various diseases .
Material Science
The compound’s unique structure makes it suitable for developing new materials. It can be incorporated into polymers or used to create novel compounds with specific optical, electrical, or mechanical properties .
Chemical Biology
Chemical biologists use 5-Bromo-2-(2-chlorophenoxy)pyrimidine to probe biological systems. It can act as a chemical tool to understand biological pathways, protein functions, and the molecular basis of diseases .
Catalysis Research
In catalysis research, this compound can be used to study reaction mechanisms and develop new catalytic processes. Its presence can influence the rate and outcome of chemical reactions, leading to more efficient and sustainable processes .
Safety And Hazards
5-Bromo-2-(2-chlorophenoxy)pyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
properties
IUPAC Name |
5-bromo-2-(2-chlorophenoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNINFUWANOXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650607 | |
Record name | 5-Bromo-2-(2-chlorophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-chlorophenoxy)pyrimidine | |
CAS RN |
73254-96-3 | |
Record name | 5-Bromo-2-(2-chlorophenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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